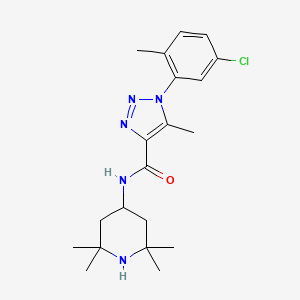
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and sports. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and is known to enhance endurance, promote fat loss, and improve muscle growth.
Wirkmechanismus
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, fatty acid oxidation, and muscle fiber type. Activation of PPARδ by N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine leads to an increase in the expression of genes involved in fatty acid oxidation and an increase in the number of slow-twitch muscle fibers. This results in improved endurance, reduced fatigue, and increased fat loss.
Biochemical and Physiological Effects:
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to improve endurance and reduce fatigue in both animal and human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to reduce inflammation and improve cardiovascular health in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it suitable for long-term studies. It also has a high bioavailability and can be administered orally. However, there are some limitations to its use in lab experiments. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. In addition, its effects on human performance and health are not well understood, which makes it difficult to draw definitive conclusions about its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders and sports performance enhancement. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine on endurance, fat loss, and muscle growth. Finally, there is a need for further studies to evaluate the safety and efficacy of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine in human subjects.
Synthesemethoden
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine can be synthesized through a series of chemical reactions starting from 2,6-dichlorophenol. The first step involves the conversion of 2,6-dichlorophenol to 2,6-dichlorophenylhydrazine, which is then reacted with butylbromide to form N-butyl-2,6-dichlorophenylhydrazine. This intermediate is then reacted with 1-bromohexane to form the final product, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been extensively studied for its potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been found to improve endurance and reduce fatigue in both animal and human studies. It has also been studied for its potential applications in the field of sports as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-16-14(17)9-8-10-15(16)18/h8-10,19H,2-7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDPKVUMXIOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)